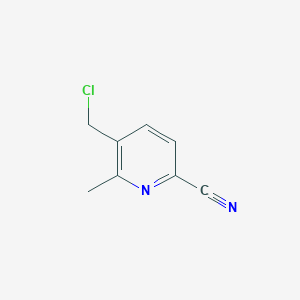
5-(Chloromethyl)-6-methylpyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-6-methylpyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group, a methyl group, and a nitrile group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-6-methylpyridine-2-carbonitrile typically involves the chloromethylation of 6-methylpyridine-2-carbonitrile. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-6-methylpyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary amines.
科学的研究の応用
5-(Chloromethyl)-6-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Chloromethyl)-6-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby affecting their function and activity.
類似化合物との比較
Similar Compounds
6-Methylpyridine-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Hydroxymethyl)-6-methylpyridine-2-carbonitrile: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
5-(Bromomethyl)-6-methylpyridine-2-carbonitrile: Similar structure but with a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl group.
Uniqueness
5-(Chloromethyl)-6-methylpyridine-2-carbonitrile is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
5-(chloromethyl)-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,4H2,1H3 |
InChIキー |
RVDMJZGAUHRAGF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C#N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















